

# Dichloroacetic Acid in Glioblastoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial results for **dichloroacetic acid** (DCA) in the treatment of glioblastoma, juxtaposed with established alternative therapies. The content is structured to offer a clear overview of the current evidence, detailed experimental protocols, and the underlying molecular mechanisms.

## Introduction to Dichloroacetic Acid (DCA)

**Dichloroacetic acid** is a small molecule that has garnered interest in oncology for its potential to modulate cancer cell metabolism. Glioblastoma, a highly aggressive brain tumor, exhibits a distinct metabolic phenotype known as the Warburg effect, characterized by a preference for glycolysis even in the presence of oxygen. DCA is an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in this metabolic switch. By inhibiting PDK, DCA is hypothesized to reverse the Warburg effect, promoting oxidative phosphorylation and inducing apoptosis in cancer cells.[1][2][3][4] This unique mechanism of action makes it a compelling candidate for glioblastoma therapy.

## **Comparative Analysis of Clinical Trial Data**

The clinical evidence for DCA in glioblastoma is still in its early stages compared to standard-of-care treatments. The following tables summarize the available quantitative data from clinical trials for DCA and its alternatives.



Table 1: Dichloroacetic Acid (DCA) Clinical Trial Results

for Glioblastoma

| Trial<br>Identifier/St<br>udy                  | Phase       | Patient<br>Population                                                 | N  | Key<br>Efficacy<br>Endpoints                                                                                                | Adverse<br>Events                                                                                            |
|------------------------------------------------|-------------|-----------------------------------------------------------------------|----|-----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Dunbar et al.<br>(NCT011110<br>97)[5][6][7][8] | I           | Recurrent<br>Malignant<br>Brain Tumors<br>(including<br>Glioblastoma) | 15 | - Patients remained clinically stable for an average of 75.5 days (range 26- 312).[5][6] - No objective responses reported. | - Generally well- tolerated.[5] [6] - Reversible peripheral neuropathy was the dose-limiting toxicity.[3][9] |
| Michelakis et<br>al.[9][10]                    | Case Series | Glioblastoma                                                          | 5  | - Tumor<br>regression or<br>growth<br>stabilization<br>in 4 out of 5<br>patients.[10]                                       | - Dose-<br>dependent,<br>reversible<br>peripheral<br>neuropathy.<br>[9]                                      |
| NCT0054017<br>6[11]                            | II          | Newly diagnosed and recurrent malignant gliomas                       | -  | Results not published.                                                                                                      | -                                                                                                            |
| NCT0517362<br>3[12]                            | IIA         | Recurrent<br>Glioblastoma                                             | 40 | Ongoing,<br>results not<br>yet available.                                                                                   | -                                                                                                            |

Table 2: Alternative Therapies - Clinical Trial Results for Glioblastoma



| Treatme<br>nt                                         | Trial/Stu<br>dy                    | Phase | Patient<br>Populati<br>on                  | N   | Median<br>Overall<br>Survival<br>(OS)                              | Median Progres sion- Free Survival (PFS)                         | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) |
|-------------------------------------------------------|------------------------------------|-------|--------------------------------------------|-----|--------------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------|
| Temozolo mide (Stupp Protocol) [13][14] [15][16] [17] | Stupp et<br>al.                    | III   | Newly<br>Diagnose<br>d<br>Glioblast<br>oma | 573 | 14.6<br>months<br>(with RT)<br>vs. 12.1<br>months<br>(RT<br>alone) | 6.9<br>months<br>(with RT)<br>vs. 5.0<br>months<br>(RT<br>alone) | -                                           |
| Bevacizu<br>mab[18]<br>[19][20]                       | Friedman<br>et al.                 | II    | Recurren<br>t<br>Glioblast<br>oma          | 167 | 9.2<br>months<br>(monothe<br>rapy)                                 | 4.2<br>months<br>(monothe<br>rapy)                               | 28.2%<br>(monothe<br>rapy)                  |
| Lomustin e[21][22] [23][24]                           | Wick et<br>al.<br>(EORTC<br>26101) | III   | Recurren<br>t<br>Glioblast<br>oma          | 149 | 8.6<br>months                                                      | 1.5<br>months                                                    | -                                           |
| Bevacizu<br>mab +<br>Lomustin<br>e[21][23]<br>[25]    | Wick et<br>al.<br>(EORTC<br>26101) | III   | Recurren<br>t<br>Glioblast<br>oma          | 288 | 9.1<br>months                                                      | 4.2<br>months                                                    | -                                           |

# Experimental Protocols Dichloroacetic Acid (DCA)

- Dunbar et al. (NCT01111097) Phase I Trial[5][6][26][27]
  - Patient Population: Adults with recurrent WHO grade III-IV gliomas or metastases from a primary cancer outside the central nervous system.
     [6] Karnofsky Performance Status



(KPS) of  $\geq 60.[26]$ 

- Dosing Regimen: Oral DCA administered twice daily. Dosing was stratified based on the patient's glutathione transferase zeta 1 (GSTZ1) genotype, which affects DCA metabolism.
   [6] "Fast metabolizers" received initial doses of 8.0 mg/kg/12h, which could be escalated, while "slow metabolizers" received 4.0 mg/kg/12h.[6]
- Primary Outcome: Dose-limiting toxicity (DLT) at 4 weeks.[6]
- Evaluation: Safety and tolerability were the primary endpoints. Clinical and radiographic assessments were performed.[26]

### **Temozolomide (Stupp Protocol)**

- Stupp et al. Phase III Trial[13]
  - Patient Population: Patients with newly diagnosed glioblastoma.
  - Dosing Regimen:
    - Concomitant Phase: Radiotherapy (60 Gy in 30 fractions) plus continuous daily temozolomide (75 mg/m² of body-surface area per day) for 6 weeks.[13]
    - Adjuvant Phase: Six cycles of temozolomide (150 to 200 mg/m² for 5 days during each 28-day cycle).[13]
  - Primary Outcome: Overall survival.[13]
  - Evaluation: Regular MRI scans and clinical assessments.

### Bevacizumab

- Friedman et al. Phase II Trial[18]
  - Patient Population: Patients with recurrent glioblastoma.[18]
  - Dosing Regimen: Bevacizumab 10 mg/kg intravenously every 2 weeks.[18]
  - Primary Outcome: 6-month progression-free survival and objective response rate.[18]



Evaluation: MRI scans every 4 weeks.

### Lomustine

- Wick et al. (EORTC 26101) Phase III Trial[21][23]
  - Patient Population: Patients with progressive glioblastoma after chemoradiotherapy.[21]
  - Dosing Regimen: Lomustine 110 mg/m² orally every 6 weeks.
  - Primary Outcome: Overall survival.[21]
  - Evaluation: Regular MRI scans and clinical assessments.

# Signaling Pathways and Experimental Workflows Dichloroacetic Acid (DCA) Signaling Pathway



Click to download full resolution via product page

Caption: DCA inhibits PDK, leading to the activation of PDC and a shift from glycolysis to oxidative phosphorylation, ultimately promoting apoptosis in glioblastoma cells.

### **Clinical Trial Experimental Workflow**





Click to download full resolution via product page



Caption: A generalized workflow for a randomized controlled clinical trial in glioblastoma, from patient screening to the analysis and publication of results.

### Conclusion

The available clinical data for **dichloroacetic acid** in glioblastoma, while preliminary, suggests a favorable safety profile and hints at potential anti-tumor activity. However, the evidence is not yet mature enough for a direct, robust comparison with established therapies like temozolomide, bevacizumab, and lomustine, which are supported by larger, randomized controlled trials. The unique metabolic mechanism of DCA continues to make it an area of active research, and the results of ongoing Phase II trials are eagerly awaited to better define its role in the management of glioblastoma. For now, DCA remains an investigational agent for this indication.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ovid.com [ovid.com]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anticancerfund.org [anticancerfund.org]
- 9. Metabolic modulation of glioblastoma with dichloroacetate PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. New Possibility for Brain Tumour Treatment Alberta Cancer Foundation [albertacancer.ca]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Facebook [cancer.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. youngneurosurg.org [youngneurosurg.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ASCO American Society of Clinical Oncology [asco.org]
- 18. Bevacizumab alone and in combination with irinotecan in recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of bevacizumab in recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor treating field therapy in combination with bevacizumab for the treatment of recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 23. cancernetwork.com [cancernetwork.com]
- 24. eviq.org.au [eviq.org.au]
- 25. Effectiveness of Lomustine Combined With Bevacizumab in Glioblastoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Dichloroacetic Acid in Glioblastoma: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670461#dichloroacetic-acid-clinical-trial-results-for-glioblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com